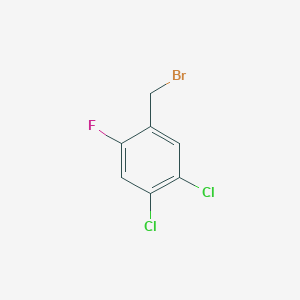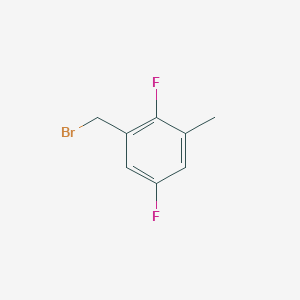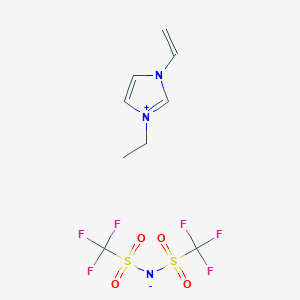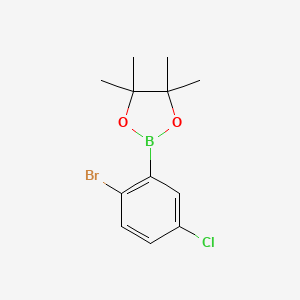
5-(N-Boc-aminomethyl)-2-formylfluorobenzene
Descripción general
Descripción
5-(N-Boc-aminomethyl)-2-formylfluorobenzene (5-FAMF) is a fluorinated heterocyclic compound that is widely used in the synthesis of various organic compounds. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. 5-FAMF is also used as a starting material for the synthesis of various derivatives of fluorinated compounds.
Aplicaciones Científicas De Investigación
1. Polymer Chemistry
A study by Zhuang, Liu, and Gu (2012) discusses the synthesis of novel random poly(benzoxazole-benzimidazole-imide) copolymers, incorporating 5-amino-2-(4-aminobenzene)benzoxazole (BOA) and 5-amino-2-(4-aminobenzene)benzimidazole (BIA). These copolymers exhibit high tensile strength, modulus, and excellent thermal properties, attributed to improved molecular packing and hydrogen bonding. This research highlights the potential of incorporating similar compounds to 5-(N-Boc-aminomethyl)-2-formylfluorobenzene in advanced polymer engineering (Zhuang, Liu, & Gu, 2012).
2. Medicinal Chemistry
In the field of medicinal chemistry, Kappler, Vrudhula, and Hampton (1987) synthesized an enzyme inhibitor using a derivative similar to this compound. Their work demonstrates the utility of such compounds in developing potent enzyme inhibitors, potentially opening avenues for drug discovery and biochemical research (Kappler, Vrudhula, & Hampton, 1987).
3. Peptide Synthesis
Nowick et al. (2000) explored the creation of unnatural amino acids, involving structures akin to this compound. Their work is significant in the synthesis of peptides, demonstrating the application of such compounds in designing novel peptides and peptidomimetics (Nowick et al., 2000).
4. Organic Synthesis
Research by Wallace et al. (2005) on the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from derivatives similar to this compound highlights its utility in organic synthesis, particularly in creating molecular scaffolds for complex molecular architectures (Wallace et al., 2005).
5. Material Science
In material science, Fan et al. (2007) investigated the formation of 5-amino-2-formylbenzene sulfonic acid, a compound related to this compound. This research contributes to understanding the chemical processes involved in material synthesis and decomposition, essential for developing new materials and analyzing their stability (Fan et al., 2007).
Mecanismo De Acción
Target of Action
Compounds of this nature are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound may play a role, is a key process in the synthesis of various organic compounds .
Result of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of 5-(N-Boc-aminomethyl)-2-formylfluorobenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may be involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propiedades
IUPAC Name |
tert-butyl N-[(3-fluoro-4-formylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)18-12(17)15-7-9-4-5-10(8-16)11(14)6-9/h4-6,8H,7H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEXCMXXYGSEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141163 | |
| Record name | Carbamic acid, N-[(3-fluoro-4-formylphenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1372096-37-1 | |
| Record name | Carbamic acid, N-[(3-fluoro-4-formylphenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1372096-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3-fluoro-4-formylphenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)

![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)



![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)
![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)